molecular formula C7H5ClN2O B1465091 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190321-69-7

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B1465091
CAS No.: 1190321-69-7
M. Wt: 168.58 g/mol
InChI Key: IPOFWBHQWOFZAH-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a halogenated heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of potent VEGFR-2 inhibitors . It interacts with enzymes and proteins involved in these pathways, such as receptor tyrosine kinases. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as an intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as receptor tyrosine kinases, by binding to their active sites . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple receptor tyrosine kinases, including CSF-1R and FGFRs, sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .

Properties

IUPAC Name

5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOFWBHQWOFZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=C(C(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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